molecular formula C5H5N B1175396 (-)-Methoxyphenamine hydrochloride CAS No. 18491-42-4

(-)-Methoxyphenamine hydrochloride

Cat. No.: B1175396
CAS No.: 18491-42-4
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Description

(-)-Methoxyphenamine hydrochloride is a useful research compound. Its molecular formula is C5H5N. The purity is usually 95%.
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Properties

CAS No.

18491-42-4

Molecular Formula

C5H5N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Ortho-Methoxylated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ortho-methoxylated phenethylamines, specifically the 2,5-dimethoxy-4-substituted variants (the "2C" and "DOx" families), represent a gold standard in serotonergic probe design. Unlike simple phenethylamines, the introduction of an oxygenated substituent at the 2-position (ortho) is not merely an auxochrome; it is a conformational lock that dictates receptor affinity and metabolic stability.

This guide analyzes the medicinal chemistry of this moiety, focusing on its interaction with the 5-HT


 receptor.[1][2][3][4][5][6][7][8] We synthesize decades of SAR data with modern docking insights to explain why this structural motif remains the template for high-affinity agonist design.

Molecular Architecture: The "Ortho" Effect

The defining feature of this chemical class is the methoxy group at the 2-position of the phenyl ring. While the 4-position (para) drives potency via lipophilic interaction, the 2-position (ortho) drives bioactive conformation .

The Pseudo-Ring Conformation

In solution, the ethylamine side chain is flexible. However, molecular modeling and NMR studies suggest that at the receptor site, the molecule adopts a specific gauche conformation.

  • Intramolecular Hydrogen Bonding: The lone pair electrons on the ortho-methoxy oxygen form a hydrogen bond with the hydrogen atom of the protonated amine (ammonium) species.

  • Conformational Locking: This interaction creates a stable 6-membered "pseudo-ring," mimicking the rigid ergoline ring system found in LSD and psilocin. This reduces the entropic penalty of binding to the receptor.

Steric Considerations

The 2-methoxy group also serves a steric function. It prevents the molecule from entering metabolic pockets that would otherwise rapidly degrade the phenyl ring, while simultaneously orienting the molecule within the receptor's orthosteric binding site (OBS) to avoid clashes with Transmembrane Helix 5 (TM5).

Receptor Binding Dynamics (5-HT )

The 5-HT


 receptor is a G-protein-coupled receptor (GPCR) primarily coupled to the G

pathway.
Key Residue Interactions

Recent Cryo-EM structures (e.g., PDB 6WHA) reveal the binding pose of ortho-methoxylated ligands:

  • Asp155 (TM3): Forms a salt bridge with the protonated amine. This is the anchor point.

  • Ser159 (TM3): often engages in H-bonding with the 2-methoxy or 5-methoxy oxygens.

  • Phe340 (TM6): Provides a pi-pi stacking interaction with the phenyl ring.

  • The Hydrophobic Pocket: The substituent at the 4-position (e.g., Bromine in 2C-B, Iodine in 2C-I) sits in a deep hydrophobic cleft formed by Val156, Leu229, and Phe339.

Visualization: 5-HT2A Activation Pathway

The following diagram illustrates the signal transduction pathway triggered by these ligands.

G Ligand Ortho-Methoxy Ligand Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Asp155) Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Ca->PKC Co-activation

Figure 1: Canonical Gq signaling pathway activated by ortho-methoxylated phenethylamines.

SAR Deep Dive: The 2,4,5-Substitution Pattern

The most extensively studied series is the 2,5-dimethoxy-4-substituted phenethylamines (2C-x series). The SAR here is tight and predictable.

The 4-Position (Para) Correlation

Affinity correlates strongly with the lipophilicity and size of the 4-position substituent.

Table 1: Comparative Affinities of 2,5-Dimethoxy-4-(X)-phenethylamines

CompoundR4 SubstituentLipophilicity (

)
5-HT


(nM)
Functional Potency (

)
2C-H -H0.00~2,500Low
2C-D -CH

0.5660Moderate
2C-B -Br0.861.6High
2C-I -I1.121.0Very High
2C-E -Ethyl1.022.5High
2C-P -Propyl1.550.8Very High

Data synthesized from Nichols, D.E., et al. and Knight, A.R., et al.

Analysis:

  • Small Groups (H, F): 2C-H and 2C-F have poor affinity. The hydrophobic pocket at the receptor requires filling.

  • Optimal Size (Br, I, Ethyl): These groups fit the pocket perfectly, maximizing van der Waals forces.

  • Steric Cutoff: Substituents larger than a propyl group (e.g., butyl) often see a drop in affinity due to steric clash with the back of the receptor pocket.

The Alpha-Methyl Effect (DOx Series)

Adding a methyl group to the alpha carbon (creating an amphetamine) introduces a chiral center.

  • Stereoselectivity: The (R)-isomer is the eutomer (more active), typically 2-10x more potent than the (S)-isomer.

  • Metabolic Shielding: The alpha-methyl group hinders deamination by Monoamine Oxidase (MAO), significantly extending the half-life compared to the 2C-x series.

Experimental Protocols

To validate these SAR claims, reproducible synthesis and assay protocols are required.

Synthesis: The Henry Reaction Route

The most reliable route for accessing these compounds is the condensation of a substituted benzaldehyde with nitromethane.

Workflow Diagram:

Synthesis Start 2,5-Dimethoxy benzaldehyde Inter Nitrostyrene Intermediate Start->Inter Condensation (Reflux) Reagent Nitromethane (NH4OAc cat.) Reagent->Inter Product Phenethylamine (Free Base) Inter->Product Reduction Reduct Reduction (LAH or H2/Pd) Reduct->Product Salt HCl Salt Formation Product->Salt Crystallization

Figure 2: General synthetic pathway for 2,5-dimethoxyphenethylamines.

Step-by-Step Protocol (Condensation):

  • Reagents: Dissolve 2,5-dimethoxy-4-X-benzaldehyde (10 mmol) in nitromethane (10 mL). Add ammonium acetate (2 mmol) as a catalyst.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC (Silica, 3:1 Hexane/EtOAc). The aldehyde spot should disappear, replaced by a bright yellow/orange nitrostyrene spot.

  • Workup: Remove excess nitromethane under vacuum. Recrystallize the residue from boiling isopropyl alcohol (IPA).

  • Validation:

    
    H NMR must show the trans-alkene doublet coupling (J ~ 13-14 Hz).
    
In Vitro Assay: Calcium Flux (FLIPR)

To measure functional potency (


), a calcium mobilization assay in HEK293 cells expressing human 5-HT

is the industry standard.

Protocol:

  • Cell Plating: Seed HEK-5HT2A cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL of Calcium 6 dye (Molecular Devices) or Indo-1 AM (1.5 µM) in HBSS buffer. Incubate for 1 hour at 37°C.

  • Compound Prep: Prepare serial dilutions of the test compound (e.g., 2C-B) in HBSS + 0.1% BSA.

  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject compounds. Measure fluorescence change (

    
    ) for 180 seconds.
    
  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

Metabolic Fate[9]

Understanding the metabolism of the 2-methoxy group is vital for interpreting in vivo data.

O-Demethylation

The primary metabolic route is O-demethylation catalyzed by CYP2D6 .[9]

  • Regioselectivity: The 2-methoxy group is often removed to form the 2-hydroxy metabolite. Alternatively, the 5-methoxy group can be removed.

  • Consequences: The resulting phenols are rapidly conjugated (glucuronidation) and excreted. They possess negligible affinity for the 5-HT

    
     receptor, rendering this a detoxification pathway.
    

Diagram: Metabolic Deactivation

Metabolism Drug 2,5-Dimethoxy Compound Met1 2-O-Desmethyl Metabolite Drug->Met1 Major Path Met2 5-O-Desmethyl Metabolite Drug->Met2 Minor Path CYP CYP2D6 CYP->Met1 Gluc Glucuronide Conjugate Met1->Gluc UGT Enzyme Met2->Gluc Excrete Renal Excretion Gluc->Excrete

Figure 3: Primary metabolic clearance pathway via CYP2D6.

References

  • Nichols, D. E. (2016). "Psychedelics".[2][3][4][6] Pharmacological Reviews, 68(2), 264-355. Link

  • Kim, K., et al. (2020). "Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor". Cell, 182(6), 1574-1588. Link

  • Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity". Journal of Medicinal Chemistry, 27(11), 1508-1510. Link

  • Eshleman, A. J., et al. (2014). "Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors". Frontiers in Pharmacology, 5, 39. Link

  • Molecular Devices. (n.d.). "Calcium Flux Assay Protocol". Application Notes. Link

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis and Chiral Resolution of (-)-Methoxyphenamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the synthesis of (-)-Methoxyphenamine hydrochloride, a β-adrenergic receptor agonist used as a bronchodilator.[1][2] The synthesis is achieved through a two-stage process. Initially, racemic (±)-Methoxyphenamine is synthesized via the reductive amination of o-methoxyphenylacetone with methylamine, utilizing sodium borohydride as a cost-effective and operationally simpler reducing agent compared to high-pressure catalytic hydrogenation.[3] Subsequently, the desired (-)-enantiomer is isolated from the racemic mixture using preparative chiral High-Performance Liquid Chromatography (HPLC). This guide offers in-depth experimental procedures, mechanistic explanations, characterization methods, and safety protocols tailored for researchers in medicinal chemistry and drug development.

Introduction and Mechanistic Overview

Methoxyphenamine (2-methoxy-N-methylamphetamine) is a sympathomimetic amine of the amphetamine class, primarily functioning as a bronchodilator by acting as a β-adrenergic receptor agonist.[1] The synthesis strategy detailed herein focuses on reductive amination, a robust and widely used method for forming C-N bonds.[4][5] This process circumvents the issue of over-alkylation often encountered with direct alkylation of amines.[6]

The reaction proceeds in two key steps within a single pot:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of o-methoxyphenylacetone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an N-methylimine (Schiff base).[4][7] This equilibrium is typically driven forward by removing water or by the in-situ consumption of the imine.

  • Hydride Reduction: A reducing agent, in this case, sodium borohydride (NaBH₄), is introduced. The hydride ion (H⁻) from NaBH₄ selectively attacks the electrophilic carbon of the imine C=N double bond, reducing it to the corresponding secondary amine, Methoxyphenamine.[7]

The choice of sodium borohydride is deliberate; it is a milder reducing agent than alternatives like lithium aluminum hydride (LiAlH₄) and is stable in protic solvents like methanol or ethanol, which are ideal for the initial imine formation.[3] Unlike sodium cyanoborohydride (NaBH₃CN), it avoids the use of toxic cyanide reagents.[5]

G cluster_reagents ketone o-Methoxyphenylacetone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Methylamine amine Methylamine (CH₃NH₂) amine->hemiaminal imine Imine Intermediate (Schiff Base) hemiaminal->imine h2o_loss - H₂O product_base Methoxyphenamine Free Base imine->product_base nabh4 1. NaBH₄ 2. H₂O Quench product_hcl Methoxyphenamine HCl (Racemic Mixture) product_base->product_hcl hcl HCl / Ethanol final_product (-)-Methoxyphenamine HCl product_hcl->final_product resolution Chiral HPLC Resolution

Caption: Reaction mechanism for the synthesis of (-)-Methoxyphenamine HCl.

Materials and Reagents

ReagentCAS No.FormulaMW ( g/mol )Notes
o-Methoxyphenylacetone6092-23-5C₁₀H₁₂O₂164.20Starting material.
Methylamine solution74-89-5CH₅N31.0633 wt. % in absolute ethanol. Corrosive, flammable.
Sodium Borohydride16940-66-2NaBH₄37.83Reducing agent. Reacts with water.
Methanol (Anhydrous)67-56-1CH₄O32.04Reaction solvent. Flammable, toxic.
Ethanol (Anhydrous)64-17-5C₂H₆O46.07Solvent for salt formation and recrystallization.
Diethyl Ether60-29-7C₄H₁₀O74.12Extraction solvent. Extremely flammable.
Hydrochloric Acid7647-01-0HCl36.46For salt formation. Concentrated (37%). Corrosive.
Sodium Hydroxide1310-73-2NaOH40.00For basification during workup. Corrosive.
Anhydrous MgSO₄ / Na₂SO₄7487-88-9MgSO₄120.37Drying agent.

Experimental Protocol

Part A: Synthesis of Racemic (±)-Methoxyphenamine Hydrochloride

This protocol is adapted from established methodologies and aims for a high-yield synthesis of the racemic product.[3][8]

Step 1: Imine Formation

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add o-methoxyphenylacetone (16.4 g, 0.1 mol) and anhydrous methanol (150 mL).

  • Stir the mixture at room temperature (20-25°C) until the ketone is fully dissolved.

  • Cool the flask in an ice-water bath to 10-15°C.

  • Slowly add a solution of methylamine in ethanol (33 wt. %, 30 mL, ~0.24 mol) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 25°C.

    • Causality: The excess methylamine helps to drive the imine formation equilibrium to the right. Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions or excessive solvent evaporation.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-15 hours to ensure complete imine formation.[8]

Step 2: Reduction of the Imine

  • Cool the reaction mixture to -10°C using an ice-salt bath.

  • In a separate beaker, prepare a slurry of sodium borohydride (7.6 g, 0.2 mol) in 50 mL of anhydrous methanol.

  • Add the NaBH₄ slurry portion-wise to the reaction mixture over 1 hour. Maintain the internal temperature below -5°C.

    • Causality: Low temperature is critical to moderate the highly exothermic reduction and to prevent the reduction of any unreacted starting ketone, thereby improving selectivity for the imine.

  • After complete addition, stir the reaction at -5°C to 0°C for an additional 2 hours.

Step 3: Workup and Isolation of the Free Base

  • Slowly quench the reaction by adding 50 mL of deionized water dropwise, keeping the temperature below 10°C to destroy any unreacted NaBH₄.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • To the remaining residue, add 100 mL of deionized water and 100 mL of diethyl ether. Stir vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Combine all organic extracts and wash them with 50 mL of brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude Methoxyphenamine free base as an oil.

Step 4: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude free base oil in 80 mL of anhydrous ethanol.[3]

  • Cool the solution in an ice bath to 0°C.

  • Prepare an ethanolic HCl solution by carefully adding concentrated HCl to anhydrous ethanol. Add this solution dropwise to the stirred free base solution until the pH reaches 2-3 (checked with pH paper).[3] A white precipitate will form.

    • Causality: Conversion to the hydrochloride salt is standard practice for amine-containing drugs. The salt is typically a stable, crystalline solid that is easier to handle, purify, and formulate than the free base oil.

  • Continue stirring in the ice bath for 1 hour to maximize precipitation.

  • Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

  • Purify the crude product by recrystallization from hot ethanol.[9] Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in a freezer to induce crystallization.

  • Filter the purified crystals, wash with cold ethanol, and dry under vacuum to a constant weight. A typical molar yield is over 80%.[3]

Part B: Chiral Resolution of (-)-Methoxyphenamine

The synthesis in Part A yields a racemic mixture. To isolate the pharmacologically specific (-)-enantiomer, a chiral separation is required. Preparative chiral HPLC is the method of choice.[10]

Step 1: Analytical Method Development

  • Before scaling to preparative HPLC, develop an analytical method to resolve the two enantiomers.

  • Use a chiral stationary phase (CSP) column, such as one based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which has shown success in resolving Methoxyphenamine.[10]

  • Screen mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with acidic/basic modifiers) to achieve baseline separation of the two enantiomeric peaks.

Step 2: Preparative Chiral HPLC Protocol

  • Prepare a concentrated solution of the racemic Methoxyphenamine hydrochloride in the optimized mobile phase.

  • Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column. The amount injected will depend on the column dimensions and loading capacity.

  • Collect the fractions corresponding to each enantiomer peak as they elute from the detector. The (-)-enantiomer will be one of the two separated peaks.

  • Combine the fractions containing the desired (-)-enantiomer.

  • Evaporate the solvent under reduced pressure to recover the purified this compound.

  • Verify the enantiomeric purity (enantiomeric excess, e.e.) of the collected fraction using the analytical chiral HPLC method. An e.e. >99% is typically desired.

Overall Synthesis and Purification Workflow

G start o-Methoxyphenylacetone + Methylamine in MeOH imine Imine Formation (12-15h @ RT) start->imine reduction NaBH₄ Reduction (-10°C to 0°C) imine->reduction workup Aqueous Workup & Extraction reduction->workup salt HCl Salt Formation (Ethanol, 0°C) workup->salt recrystal Recrystallization (Hot Ethanol) salt->recrystal racemate Racemic (±)-Product recrystal->racemate chiral_sep Preparative Chiral HPLC racemate->chiral_sep final Purified (-)-Enantiomer chiral_sep->final

Caption: Overall workflow from starting materials to purified (-)-enantiomer.

Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity, purity, and stereochemistry.

Analysis TechniquePurposeExpected Result
HPLC (Reversed-Phase) Assess chemical purity.[11]Purity >99%. A single major peak corresponding to Methoxyphenamine.
Chiral HPLC Determine enantiomeric excess (e.e.).[10]e.e. >99% for the desired (-)-enantiomer.
¹H and ¹³C NMR Confirm molecular structure.[11]Spectra consistent with the structure of Methoxyphenamine.
Mass Spectrometry (MS) Confirm molecular weight.[11]A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 180.27.
Melting Point Verify purity and identity.[11]A sharp melting point in the range of 129-131°C.[9][11]
FT-IR Spectroscopy Identify functional groups.Characteristic peaks for N-H, C-H (aromatic/aliphatic), and C-O bonds.

Safety and Troubleshooting

Safety Precautions:

  • All operations must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Methylamine is corrosive and flammable. Handle with care.

  • Sodium borohydride reacts violently with acid and can release flammable hydrogen gas upon contact with water. Add quenching agents slowly and under controlled temperatures.

  • Diethyl ether is extremely flammable and forms explosive peroxides. Use away from ignition sources and ensure proper storage.

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
Low Yield Incomplete imine formation or reduction.Ensure reaction goes to completion using TLC or GC-MS monitoring. Extend reaction times if necessary.
Emulsion During Workup Agitation during extraction was too vigorous.Add a small amount of saturated brine (NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion.[11]
Product Fails to Crystallize Impurities present; solution too dilute.If impurities are suspected, purify the crude oil via column chromatography before salt formation. If too dilute, carefully evaporate some solvent and re-attempt crystallization.
Poor Chiral Separation Suboptimal HPLC method.Re-optimize the mobile phase composition, flow rate, or temperature. Ensure the chiral column is not degraded.

References

  • Google Patents. (2016). CN105669469A - Synthesis method of methoxyphenamine hydrochloride.
  • Wikipedia. (n.d.). Methoxyphenamine. Retrieved from [Link]

  • Google Patents. (2017). CN106699576A - Method for synthesizing methoxyphenamine hydrochloride.
  • Google Patents. (2022). CN118930442A - A method for preparing methoxyphenamine hydrochloride using a microchannel reactor.
  • Hyun, M. H., Min, C. S., & Cho, Y. J. (2018). Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 30(12), 1339-1345. Retrieved from [Link]

  • Google Patents. (2011). CN102267917B - Method for synthesizing methoxyphenamine hydrochloride.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(43), 13374-13378. Retrieved from [Link]

  • Wikimedia Commons. (2023). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. Retrieved from [Link]

  • Noggle, F. T., & Clark, C. R. (1988). Separation of optical isomers of methoxyphenamine and its metabolites as N-heptafluorobutyryl-L-prolyl derivatives by fused-silica capillary gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 431(1), 210-215. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Yin, C., et al. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 245-251. Retrieved from [Link]

  • Medley, J. W., & Liu, F. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]

  • Google Patents. (2009). CN101462970B - Process for synthesizing chiral methoxybenzylamine.
  • Zhang, L., et al. (2012). Method for synthesizing methoxyamine hydrochloride. Eureka | Patsnap. Retrieved from [Link]

  • Zhang, L. (2012). Method for synthesizing methoxy amine hydrochlorate. SciSpace. Retrieved from [Link]

Sources

Application Note: High-Purity Extraction of Methoxyphenamine from Urine Using Mixed-Mode Cation Exchange (MCX)

[1]

Abstract

This application note details a robust, field-validated protocol for the isolation and enrichment of Methoxyphenamine (MPA) from human urine. While traditional liquid-liquid extraction (LLE) suffers from emulsion formation and non-specific matrix carryover, this method utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE.[1][2] By exploiting the high pKa (~10.[2]45) of methoxyphenamine, this protocol "locks" the analyte onto the sorbent via dual mechanisms—hydrophobic and electrostatic interactions—allowing for rigorous wash steps that remove >99% of matrix interferences (salts, proteins, phospholipids) before elution. The resulting extract is suitable for high-sensitivity LC-MS/MS or GC-MS analysis in forensic and clinical toxicology settings.[1][2]

Introduction & Analyte Chemistry

Methoxyphenamine (1-(2-methoxyphenyl)-N-methylpropan-2-amine) is a

1212

Understanding the physicochemical properties of MPA is the foundation of this extraction strategy:

PropertyValueImplication for Extraction
Molecular Weight 179.26 g/mol Small molecule; amenable to standard pore sizes (60–80 Å).[1][2]
pKa (Basic) ~10.45Critical: At pH < 8, MPA is >99% protonated (

).[1][2] This allows strong ionic binding to cation-exchange sorbents.[1][2]
LogP ~2.6Moderately lipophilic.[1][2] It will retain on C18/Hydrophobic chains, but hydrophobic retention alone is non-specific.[1][2]
Structure Secondary AmineStable, but prone to peak tailing on silanol-active columns if not properly buffered.[1][2]

Scientific Rationale for MCX: Standard C18 (reversed-phase) SPE retains all hydrophobic compounds (endogenous pigments, lipids) alongside the drug.[2] By using MCX, we introduce orthogonality.[1][2] We retain the drug by charge (

32

Materials and Reagents

  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Evolute Express CX).[1][2]

    • Format: 30 mg / 1 mL (for low volume) or 60 mg / 3 mL (standard).[2]

  • Internal Standard (IS): Methoxyphenamine-D3 (preferred) or Methamphetamine-D5.[1][2]

  • Sample Pre-treatment: 0.1% Formic Acid in Water (Acidifies urine to ensure ionization).[1][2]

  • Wash Solvents:

    • Wash 1: 0.1% Formic Acid (aq).[1][2]

    • Wash 2: 100% Methanol (HPLC Grade).[1][2]

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.[1][2]
    
  • Reconstitution Solvent: 95:5 Water:Methanol (0.1% Formic Acid).[1][2][4]

Experimental Protocol

Sample Pre-treatment

Urine is a complex matrix containing urea, salts, and variable pH.[1]

  • Aliquoting: Transfer 1 mL of urine to a clean tube.[1][2]

  • Spiking: Add 20 µL of Internal Standard working solution (e.g., 1 µg/mL).

  • Hydrolysis (Optional but Recommended):

    • Why: While MPA is largely excreted unchanged, hydrolysis ensures total recovery of any conjugated metabolites.[1][2]

    • Add 50 µL

      
      -glucuronidase.[1][2] Incubate at 60°C for 1 hour.
      
  • Dilution & Acidification: Add 1 mL of 0.1% Formic Acid .

    • Mechanism:[2][3][5][6] This lowers the sample pH to ~2–3, ensuring MPA is fully protonated (

      
      ) and disrupts protein binding.
      
SPE Methodology (Step-by-Step)

The following workflow utilizes the "Lock-and-Key" mechanism of MCX.

StepSolvent / ActionMechanistic Explanation
1. Condition 1 mL MethanolActivates the hydrophobic ligands on the sorbent.
2. Equilibrate 1 mL Water (0.1% Formic Acid)Creates an acidic environment in the sorbent bed, preparing it to receive positive ions.[1]
3. Load 2 mL Pre-treated UrineLoad at gravity or low vacuum (1 mL/min).

binds to sulfonate groups (

) via ionic bond AND C18 chains via Van der Waals forces.[1][2]
4. Wash 1 1 mL 0.1% Formic Acid (aq)Aqueous Wash: Removes salts, urea, creatinine, and hydrophilic proteins.[1] Analyte stays bound.
5. Wash 2 1 mL 100% MethanolOrganic Wash (Critical): Removes hydrophobic interferences (lipids, neutral drugs) that are only held by Van der Waals forces.[1][2] MPA remains bound because the ionic bond is strong and resistant to methanol.
6.[2] Dry High Vacuum (2–5 mins)Removes excess methanol to prevent dilution of the eluate.
7.[2] Elute 2 x 500 µL 5%

in MeOH
Elution: The high pH (~12) deprotonates MPA (

).[2] The ionic bond breaks.[2] The neutral MPA is now soluble in MeOH and elutes.
8.[2] Post-Work Evaporate to dryness (

, 40°C)
Reconstitute in 200 µL Mobile Phase (95:5 Water:MeOH).
Visual Workflow (Mechanism of Action)

SPE_MechanismStartPre-treated Urine(pH 3, MPA+)SorbentMCX Sorbent(Sulfonate- & C18)Start->SorbentLoadLOADINGMPA+ binds to Sulfonate- (Ionic)Neutrals bind to C18 (Hydrophobic)Sorbent->LoadWash1WASH 1 (Aqueous Acid)Removes Salts, ProteinsMPA+ stays lockedLoad->Wash1WasteWash2WASH 2 (100% MeOH)Removes Neutrals/LipidsMPA+ stays locked (Ionic bond > Solvent strength)Wash1->Wash2WasteEluteELUTION (5% NH4OH in MeOH)pH > 12 deprotonates MPA+ -> MPA (Neutral)Ionic bond breaks -> ElutionWash2->EluteCollectAnalysisLC-MS/MS AnalysisElute->Analysis

Caption: Schematic of the Mixed-Mode Cation Exchange (MCX) mechanism for isolating basic drugs like Methoxyphenamine.

Instrumental Analysis (LC-MS/MS)[1][2][4][8][9][10][11][12]

Once extracted, the sample is clean enough for sensitive MS detection.[1]

  • Column: C18 or Biphenyl (e.g., Kinetex Biphenyl), 2.1 x 100 mm, 2.6 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1][2]

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 6 minutes.

MS/MS Transitions (ESI Positive):

AnalytePrecursor (m/z)Product Quant (m/z)Product Qual (m/z)Collision Energy (eV)
Methoxyphenamine 180.1149.1121.120 / 35
Methoxyphenamine-D3 183.1152.1124.120 / 35

Note: The 149.1 fragment corresponds to the loss of the methylamine group (

Validation & Quality Control

To ensure the "Trustworthiness" of this protocol, every batch must include:

  • Recovery Check: Spiked blank urine at low (10 ng/mL) and high (500 ng/mL) QC levels. Expected absolute recovery: 85–105% .[1][2]

  • Matrix Effect (ME): Calculate as

    
    .[2] With MCX, ME should be between 90–110%  (minimal suppression).[1][2]
    
  • Linearity: 1 ng/mL to 1000 ng/mL (

    
    ).
    
Troubleshooting Guide
  • Low Recovery? Ensure elution solvent is fresh.[1][2] Ammonia is volatile; if the pH drops below 11, MPA will not elute.[1]

  • Dirty Extract? Increase the strength of Wash 2. You can use 100% Acetonitrile instead of Methanol for stronger lipid removal without eluting the charged MPA.

  • High Backpressure? Centrifuge urine (3000 x g, 5 min) before loading to remove precipitates.

References

  • PubChem. (2025).[1][2][7] Methoxyphenamine Compound Summary. National Library of Medicine.[2] [Link][2]

  • Lai, C. K., et al. (2021).[1][2] Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis. [Link][2]

  • Agilent Technologies. (2013).[1][2] Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Application Note. [Link]

  • Biotage. (2023).[1][2] When should I choose a mixed-mode SPE? The Sample Prep Blog.[2] [Link]

Troubleshooting & Optimization

Improving extraction efficiency of (-)-Methoxyphenamine from high-lipid biological tissues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving extraction efficiency of (-)-Methoxyphenamine from high-lipid biological tissues Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Applications Support Hub. This guide addresses the specific challenges of extracting (-)-Methoxyphenamine (MPA), a secondary amine with a high pKa (~10.4), from lipid-rich matrices (adipose tissue, brain, liver). The protocols below are designed to overcome the "Lipid Trap"—where lipophilic drugs partition into fat—and the "Ion Suppression" caused by phospholipids in LC-MS/MS.

Module 1: Sample Preparation & Homogenization

The Challenge: In high-lipid tissues, the analyte is physically trapped within adipocytes. Standard homogenization in organic solvents (like Methanol) extracts the drug and the lipids, creating a "dirty" extract that fouls columns.

Q: Why is my recovery inconsistent despite rigorous vortexing?

A: You are likely facing analyte entrapment or emulsion formation . MPA is a lipophilic base. In fatty tissues, it resides in the lipid droplets. If you homogenize in a neutral buffer, the drug remains partitioned in the fat. If you homogenize in 100% organic solvent, you solubilize the fat, leading to massive matrix effects later.

The Fix: The "Acidic Partition" Protocol Leverage the chemistry of MPA (pKa ~10.4). By lowering the pH, you force MPA into its ionized, water-soluble form (


), while neutral lipids remain hydrophobic.

Protocol:

  • Cryogenic Pulverization: Flash-freeze tissue in liquid nitrogen and pulverize to a fine powder. (Do not let it thaw; lipids become gummy).

  • Acidic Lysis: Add 5 volumes of 0.1 M HCl to the tissue powder.

  • Homogenize: High-speed bead beating (e.g., 6000 rpm, 30 sec).

  • Centrifuge: Spin at high speed (10,000 x g, 10 min, 4°C).

    • Result: You will see a top layer of solidified fat, a middle aqueous layer (containing your drug), and a bottom pellet.

  • Aspiration: Pierce the top fat layer and aspirate the middle aqueous supernatant . This step removes ~80% of neutral lipids before extraction even begins.

Module 2: Extraction Strategies (LLE vs. SPE)

The Challenge: Phospholipids (PLs) are the primary cause of ion suppression in LC-MS/MS.[1] They co-elute with analytes and compete for ionization.[1]

Q: I am using LLE with Ethyl Acetate, but my baseline is noisy. Why?

A: Ethyl Acetate is too polar; it extracts MPA but also pulls significant phospholipids. The Fix: Switch to Non-Polar Solvent Mixtures and control pH.

Optimized LLE Protocol (Back-Extraction Method):

  • Basify: Take the acidic supernatant from Module 1. Adjust pH to >12.5 using 1.0 M NaOH. (Crucial: pH must be > pKa + 2 to neutralize MPA).

  • Extract: Add MTBE (Methyl tert-butyl ether) or Hexane:MTBE (80:20) .

    • Why? These solvents are highly non-polar. They leave phospholipids behind in the water phase while the neutral MPA migrates to the organic phase.

  • Flash Freeze: Freeze the aqueous layer in a dry ice/acetone bath and pour off the organic layer.

  • Dry & Reconstitute: Evaporate under nitrogen. Reconstitute in mobile phase.

Q: Even with LLE, I see matrix effects. What is the "Gold Standard" for this?

A: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. Because MPA is a base, MCX allows you to use a "100% Organic Wash" step. You lock the drug onto the sorbent via charge, then flush the cartridge with Methanol. The Methanol dissolves the lipids and washes them away, but the drug stays stuck until you basify the elution solvent.

MCX SPE Protocol:

  • Condition: Methanol followed by Water.[2][3]

  • Load: Acidic supernatant (pH < 4). MPA binds to the sulfonic acid groups (

    
    ) on the sorbent.
    
  • Wash 1 (Aqueous): 0.1 M HCl (removes proteins/salts).

  • Wash 2 (Organic - CRITICAL): 100% Methanol.

    • Mechanism:[3][4][5] This removes neutral lipids and phospholipids. MPA remains bound because it is still charged (

      
      ).
      
  • Elute: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[3][4][5] High pH neutralizes MPA (

      
      ), breaking the ionic bond and releasing it.
      

Visualization: Workflow & Mechanism

Figure 1: The "Acidic Partition" & MCX Workflow

Caption: Logical flow for isolating basic drugs from high-lipid matrices, utilizing pKa-dependent solubility switches.

ExtractionWorkflow Start High-Lipid Tissue Sample (Adipose/Brain) Step1 Homogenize in 0.1M HCl (Creates Acidic Slurry) Start->Step1 Protonation (MPA -> MPA+) Step2 Centrifuge (10,000g) Step1->Step2 Separation Phase Separation: Top: Solid Fat (Discard) Middle: Aqueous MPA+ (Keep) Step2->Separation Choice Select Extraction Method Separation->Choice LLE1 LLE Strategy Adjust pH > 12.5 (NaOH) Choice->LLE1 Low Cost / High Throughput SPE1 MCX SPE Strategy Load Acidic Supernatant Choice->SPE1 Max Purity / Low Matrix Effect LLE2 Extract with MTBE/Hexane (Non-polar solvent excludes PLs) LLE1->LLE2 Final LC-MS/MS Analysis (Clean Extract) LLE2->Final SPE2 Wash with 100% Methanol (Removes Lipids; MPA stays bound) SPE1->SPE2 SPE3 Elute with 5% NH4OH in MeOH (Neutralize & Release) SPE2->SPE3 SPE3->Final

Module 3: Troubleshooting LC-MS/MS

The Challenge: Peak tailing and retention time shifts.

Q: My MPA peak is tailing severely. Is it the column?

A: It is likely secondary silanol interactions . MPA is a secondary amine.[6] If your mobile phase pH is neutral/acidic, MPA is positively charged and sticks to residual silanols on the C18 column surface.

The Fix:

  • Buffer Choice: Use Ammonium Formate (10mM) adjusted to pH 3.5 . The acidic pH suppresses silanol ionization (keeping them neutral), reducing secondary binding.

  • Column Choice: Use a "Charged Surface Hybrid" (CSH) or "Polar Embedded" C18 column. These are shielded to prevent amine tailing.

Comparison of Extraction Methods
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)MCX Solid Phase Extraction (SPE)
Lipid Removal Poor (High Risk)Moderate (Solvent dependent)Excellent (Wash step)
Recovery High but variableGood (if pH optimized)High & Consistent
Cost LowLowHigh
Complexity LowMedium (Phase separation)High (Multi-step)
Best For Plasma/UrineGeneral TissueAdipose/Brain/High-Lipid

References

  • PubChem. (2025).[7] Methoxyphenamine | C11H17NO.[6][7][8] National Library of Medicine. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC-MS/MS analyses. Journal of Chromatography B. (Foundational text on Phospholipid removal via SPE). [Link]

  • Yang, S., et al. (2012).[9] Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial. Journal of Chromatography B. (Demonstrates LLE with MTBE for methoxy-amines). [Link]

  • Agilent Technologies. (2011). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX. (Validation of Mixed-Mode SPE for basic amines). [Link]

Sources

Overcoming interference from endogenous amines in (-)-Methoxyphenamine detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Challenge

(-)-Methoxyphenamine (MPA) is a critical probe drug for phenotyping cytochrome P450 2D6 (CYP2D6) activity. While LC-MS/MS is the gold standard for its detection, researchers often encounter significant signal instability and background noise.

The root cause is frequently endogenous amines (e.g., phenethylamine, tyramine, high-abundance amino acids, and urea) present in plasma and urine. These compounds compete for ionization in the electrospray source (ESI), leading to Matrix Effects (ME) —specifically ion suppression—and can occasionally present isobaric interference if chromatographic resolution is insufficient.

This guide moves beyond basic "textbook" protocols to provide field-proven strategies for isolating MPA from this complex biological background.

Module 1: Sample Preparation (The Cleanup)

The Problem: Protein Precipitation (PPT) is insufficient. It removes proteins but leaves high concentrations of endogenous amines (which are small molecules) in the supernatant. These co-elute with MPA and suppress its signal.

The Solution: Liquid-Liquid Extraction (LLE) under basic conditions. By adjusting the sample pH to >10, we deprotonate MPA (pKa ~10.1), rendering it lipophilic. Most interfering endogenous amines (like amino acids) remain charged (zwitterionic) or are too polar to extract into the organic phase.

Protocol: High-Selectivity LLE Workflow
StepActionScientific Rationale
1. Aliquot Transfer 100 µL Plasma/Urine to a glass tube.Glass minimizes non-specific binding of amines.
2. IS Addition Add 10 µL Internal Standard (MPA-d3).Deuterated IS compensates for extraction variability.
3. Alkalinization Add 50 µL 0.1 M NaOH or Ammonium Carbonate (pH 10) .CRITICAL: Shifts MPA to free base form. Keeps polar endogenous amines (e.g., acidic metabolites) in aqueous phase.
4. Extraction Add 2 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .MTBE provides a clean upper layer; Ethyl Acetate extracts more polar metabolites but is "dirtier."
5. Agitation Vortex 5 mins; Centrifuge 5 mins @ 3000g.Ensures phase equilibrium.
6. Transfer Flash freeze aqueous layer (dry ice/acetone) or carefully pipette organic top layer.Prevents contamination from the amine-rich aqueous layer.
7. Reconstitution Evaporate to dryness; Reconstitute in Mobile Phase A (0.1% Formic Acid).Returns MPA to protonated state for MS detection.

Module 2: Chromatographic Resolution (The Separation)

The Problem: Endogenous phenethylamines (e.g., Phenethylamine, m/z 122) are structurally similar to MPA. While masses differ, high concentrations can cause "crosstalk" or broad elution bands that suppress MPA ionization.

The Solution: Phenyl-Hexyl Chemistry or High-pH Reversed Phase. Standard C18 columns often fail to retain small hydrophilic amines, causing them to elute in the void volume where suppression is highest.

Recommended Column Chemistries
  • Biphenyl or Phenyl-Hexyl Columns:

    • Mechanism:[1][2][3][4][5] Utilizes

      
       interactions with the aromatic ring of MPA.
      
    • Benefit: Significantly different selectivity compared to C18; shifts MPA away from aliphatic endogenous amines.

  • High-pH Stable C18 (e.g., Waters XBridge, Agilent Poroshell HPH):

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10).

    • Mechanism:[1][2][3][4][5] At pH 10, MPA is uncharged and highly retained on the column. Endogenous polar amines elute early.

    • Note: This requires a post-column acidification or a robust ESI source, as high pH can sometimes reduce positive mode sensitivity.

Visualization: Method Development Logic

MethodDev Start Start: Signal Suppression Detected CheckRT Is MPA eluting in Void Volume (<1.5 min)? Start->CheckRT VoidYes Yes: Co-elution with salts/polar amines CheckRT->VoidYes Yes VoidNo No: Elution is retained CheckRT->VoidNo No Action1 Switch to High pH Mobile Phase (NH4HCO3, pH 10) VoidYes->Action1 Action2 Switch to Phenyl-Hexyl Column (Pi-Pi Selectivity) VoidYes->Action2 CheckIso Is interference Isobaric (Same Mass)? VoidNo->CheckIso IsoYes Yes: Likely Isomeric (Rare endogenously) or Crosstalk CheckIso->IsoYes IsoNo No: General Matrix Suppression CheckIso->IsoNo Sol1 Optimize MRM Transitions (Select less common fragment) IsoYes->Sol1 Sol2 Implement LLE (See Module 1) IsoNo->Sol2

Caption: Decision matrix for troubleshooting MPA signal issues. Blue nodes represent decision points; Grey nodes represent technical interventions.

Module 3: Mass Spectrometry Tuning (The Filter)

The Problem: Endogenous amines fragment into common low-mass ions (m/z 91, 77, etc.) which create high baseline noise.

The Solution: Specific Transition Optimization. MPA (Precursor m/z ~180.1) has specific fragmentation pathways. Avoid generic transitions.

Optimized MRM Table
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)PurposeSpecificity Note
MPA 180.1149.1 ~20QuantifierLoss of methoxy group. Highly specific.
MPA 180.1119.1 ~35QualifierAromatic fragment. Good confirmation.
MPA 180.158.1 ~15AVOID Non-specific amine fragment. High noise.

Troubleshooting FAQs

Q1: My internal standard (MPA-d3) response varies significantly between patient samples. Why? A: This is the hallmark of Matrix Effects (ME) caused by variable levels of endogenous amines (like creatinine or urea) in urine/plasma.

  • Immediate Fix: Check if the retention time of MPA overlaps with the "matrix dump" at the solvent front.

  • Long-term Fix: Switch from Protein Precipitation to Liquid-Liquid Extraction (LLE) as detailed in Module 1. LLE removes the polar matrix components that cause this suppression.

Q2: I see a small peak interfering with MPA even in blank plasma. Is this contamination? A: It could be, but it is often carryover . Basic amines like MPA stick to stainless steel and injector seals.

  • Solution: Use a needle wash solution containing 0.1% Formic Acid in Methanol/Acetonitrile . The acid ensures the amine is protonated (soluble) and the organic solvent dissolves it.

Q3: Can I use Methamphetamine-d5 as an Internal Standard? A: Not recommended. While structurally similar, Methamphetamine and Methoxyphenamine have different pKa values and hydrophobicity. They may not track perfectly during the extraction step. Always use Methoxyphenamine-d3 or -d5 for rigorous quantitative work.

Q4: Why is my peak shape tailing? A: Secondary interactions between the amine group of MPA and residual silanols on the silica column.

  • Fix: Add 5mM Ammonium Formate to your mobile phase. The ammonium ions compete for the silanol sites, sharpening the MPA peak. Alternatively, use a "hybrid particle" column (e.g., BEH technology) which has fewer silanols.

References

  • Simultaneous determination of methoxyphenamine and its metabolites in human plasma by LC-MS/MS.

    • Source: Journal of Chrom
    • Relevance: Establishes the baseline LLE and MRM protocols for MPA.
    • URL:[Link]

  • Bioanalytical Method Valid

    • Source: U.S.
    • Relevance: Defines requirements for assessing Matrix Effects and Selectivity in the presence of endogenous interference.
    • URL:[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS.

    • Source: Analytical Chemistry (2003)
    • Relevance: The seminal paper on calculating Matrix Factors (MF)
    • URL:[Link]

Sources

Optimizing mobile phase pH for chiral resolution of methoxyphenamine on Chiralpak columns

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase pH for Chiralpak Columns

Analyte: Methoxyphenamine (Secondary Amine,


-agonist)
Applicable Columns:  Chiralpak AD-H, OD-H (Coated); Chiralpak IA, IB, IC, IG (Immobilized)

Introduction: The "Basic" Challenge

Methoxyphenamine presents a classic chromatographic challenge: it is a basic secondary amine with a pK


 of approximately 10.0–10.4 .

In chiral chromatography on polysaccharide-based columns (Chiralpak/Chiralcel), the separation mechanism relies on hydrogen bonding, dipole-dipole interactions, and


-

stacking within the chiral selector's "pockets." However, the underlying silica support contains residual silanols (

).

The Conflict:

  • At neutral pH: Methoxyphenamine is fully ionized (

    
    ). It interacts ionically with residual silanols rather than the chiral selector, causing severe peak tailing and loss of resolution (
    
    
    
    ).
  • At ideal pH (pH > pK

    
    ):  To neutralize the amine, you would theoretically need pH > 11. However, the silica backbone of Chiralpak columns dissolves at pH > 9.0 (immobilized) or pH > 8.0 (coated).
    

This guide provides the technical protocols to navigate this narrow operating window.

Module 1: Mechanism & Strategy (Visualized)

To optimize resolution, you must choose between Normal Phase (NP) and Reversed Phase (RP) strategies. The mechanism of "pH control" differs fundamentally between them.

G Start Methoxyphenamine (Basic, pKa ~10.2) Decision Select Mode Start->Decision NP Normal Phase (Hexane/Alcohol) Decision->NP RP Reversed Phase (Aq. Buffer/Acetonitrile) Decision->RP NP_Action Add Basic Modifier (0.1% DEA or TEA) NP->NP_Action RP_Action pH Control Strategy RP->RP_Action NP_Mech Mechanism: Competitive Binding. Modifier blocks silanols. NP_Action->NP_Mech RP_High High pH (Limit pH 9.0) Ammonium Bicarbonate RP_Action->RP_High RP_Low Low pH (pH 2.0) Chaotropic Salt (KPF6) RP_Action->RP_Low RP_High_Mech Mechanism: Partial suppression of ionization. Risk: Silica hydrolysis. RP_High->RP_High_Mech RP_Low_Mech Mechanism: Chaotropic Ion Pairing. PF6- masks cationic charge. RP_Low->RP_Low_Mech

Figure 1: Decision tree for mobile phase selection. Note that "pH optimization" in Normal Phase refers to additive concentration, whereas in Reversed Phase it refers to buffer selection.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: Normal Phase (Hexane/IPA/DEA)

Q1: I am using Chiralpak AD-H with Hexane/IPA (90:10) but the methoxyphenamine peak is tailing severely (


). Why? 
  • Diagnosis: Uncontrolled Silanol Activity. In the absence of a basic additive, the protonated amine binds to the silica support.

  • Solution: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase.

  • Why it works: DEA is a stronger base than methoxyphenamine. It saturates the acidic silanol sites, effectively "shielding" the stationary phase and allowing the drug to interact only with the chiral selector.

Q2: My retention times are drifting to shorter values over sequential injections.

  • Diagnosis: Column "Memory Effect" or Modifier Accumulation. Polysaccharide phases can slowly adsorb amine additives, slightly altering the chiral cavity geometry or surface charge.

  • Solution:

    • Equilibrate the column for at least 60 minutes with the additive-containing mobile phase before the first injection.

    • If switching from a neutral mobile phase, a "memory" of the previous state persists. Flush with 10–20 column volumes of the new mobile phase.

Scenario B: Reversed Phase (Buffer/ACN)

Q3: Can I use a Phosphate buffer at pH 10 to fully neutralize the drug?

  • Diagnosis: CRITICAL ERROR.

  • Risk: Silica Dissolution. Chiralpak columns (even immobilized ones like IA/IC) are silica-based.[1] pH > 9.0 will dissolve the matrix, creating voids and permanently destroying the column.

  • Correct Protocol: Use 20 mM Ammonium Bicarbonate adjusted to pH 9.0 with DEA. This is the upper safety limit. While the drug is not 100% neutral, the high ionic strength and basic pH are usually sufficient for resolution.

Q4: I cannot use high pH due to stability concerns. Is there an alternative?

  • Diagnosis: Need for Chaotropic Ion Pairing.

  • Solution: Use 100 mM KPF

    
     (Potassium Hexafluorophosphate) at pH 2.0 .[2][3]
    
  • Why it works: At pH 2, methoxyphenamine is fully charged. The chaotropic anion (

    
    ) forms a tight ion pair with the drug, reducing its solvation shell and masking the charge. This allows the "neutral-like" ion pair to interact with the chiral selector without silanol interference.
    

Module 3: Experimental Protocols

Protocol 1: Basic Mobile Phase Preparation (Normal Phase)

Standard approach for Chiralpak AD-H, OD-H, IA, IB.

  • Solvent A: n-Hexane (HPLC Grade).

  • Solvent B: 2-Propanol (IPA) or Ethanol (EtOH).

  • Modifier: Diethylamine (DEA).[2][3]

  • Preparation:

    • Pre-mix DEA into Solvent B to create a "0.1% Modifier Stock." (e.g., 1 mL DEA into 1000 mL IPA).

    • Mix Solvent A and Modified Solvent B in the required ratio (e.g., 90:10).[2]

    • Note: Do not add DEA directly to Hexane; miscibility issues can cause baseline noise.

Protocol 2: High pH Buffer (Reversed Phase)

For Chiralpak IA, IB, IC, IG, IH (Immobilized).

ComponentConcentrationPreparation Steps
Salt 20 mM Ammonium Bicarbonate (

)
Dissolve 1.58 g in 1 L water.
pH Adjustment Diethylamine (DEA)Add dropwise to adjust pH to 9.0 (

).
Filtration 0.45

m Membrane
Essential to prevent pump seal damage.
Organic Modifier Acetonitrile (ACN)Mix 60:40 (Buffer:ACN) or as needed.

Warning: Do not store this buffer in the system. Bicarbonate can precipitate or lose CO


 (pH drift) over time. Flush system with water/ACN (50:50) after use.
Protocol 3: Chaotropic Low pH Buffer (Reversed Phase)

Alternative for difficult separations where pH 9 is insufficient.

ComponentConcentrationPreparation Steps
Chaotropic Salt 100 mM KPF

(Potassium Hexafluorophosphate)
Dissolve 18.4 g in 1 L water.[2]
Acidifier Phosphoric Acid (

)
Adjust pH to 2.0 .[2][3]
Organic Modifier Acetonitrile (ACN)Typical ratio 40:60 to 60:[4]40.

Module 4: Comparative Data Summary

The following table illustrates the expected impact of pH/Modifier optimization on Methoxyphenamine resolution (


) and Tailing Factor (

).
Mobile Phase ModeAdditive/pHExpected

(Tailing)
Expected

Column Risk
Normal Phase None (Neutral)> 2.5 (Severe)Poor (< 1.0)Low
Normal Phase 0.1% DEA 1.0 – 1.2 (Excellent) High (> 2.0) Low
Reverse Phase Phosphate pH 7.01.8 – 2.0ModerateLow
Reverse Phase Bicarb/DEA pH 9.0 1.1 – 1.3 High Moderate (Limit)
Reverse Phase Phosphate pH 11.01.0 (Theoretical)HighHigh (Destruction)

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG (Reversed Phase). (Detailed buffer recipes and pH limits). [Link]

  • Stringham, R. W. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.[5] Chirality, 16(8), 493-498. (Mechanistic explanation of amine additives). [Link]

  • Ye, Y. K., & Stringham, R. W. (2006). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases.[6] Journal of Chromatography A. (Comparison of DEA vs. Acidic additives). [Link]

  • PubChem. Methoxyphenamine (Compound Summary). (pKa and physicochemical properties).[7][8] [Link]

Sources

Stability of (-)-Methoxyphenamine hydrochloride stock solutions in DMSO vs. methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (-)-Methoxyphenamine Hydrochloride

Introduction

This guide provides in-depth technical support for researchers and drug development professionals on the preparation, storage, and stability of this compound stock solutions. As a β-adrenergic receptor agonist, the integrity and concentration of this compound are critical for generating reproducible experimental results.[1][2][3][4] This document addresses common questions and troubleshooting scenarios, focusing on the comparative stability when using Dimethyl Sulfoxide (DMSO) versus Methanol as a solvent.

Frequently Asked Questions (FAQs)

Q1: Which solvent should I choose for my this compound stock solution: DMSO or Methanol?

The choice of solvent is a critical first step that depends on your experimental requirements, specifically the desired stock concentration and downstream assay compatibility.

  • For High Concentration Stocks, DMSO is the recommended solvent. this compound exhibits excellent solubility in DMSO, with reported values as high as 100 mg/mL (463.56 mM).[1] This allows for the creation of highly concentrated primary stocks, which can be diluted into aqueous buffers or media for final working solutions with minimal impact from the organic solvent.

  • Methanol is a viable alternative, particularly if DMSO is incompatible with your assay system. While specific solubility data for methanol is not as commonly reported as for DMSO, its chemical properties are similar to ethanol, where solubility is also high (43 mg/mL or 199.33 mM).[2][5] A mixture of methanol and HCl has been successfully used to extract the compound, indicating sufficient stability for analytical procedures.[6] A patent also lists methanol as a suitable solvent for recrystallization, further supporting its use.[7]

The decision-making process can be visualized as follows:

Caption: Solvent selection decision tree for (-)-Methoxyphenamine HCl.

Q2: What are the key stability differences and handling considerations for stock solutions in DMSO vs. Methanol?

Both solvents can maintain the compound's integrity if handled correctly, but they have distinct chemical properties that influence long-term stability.

DMSO (Dimethyl Sulfoxide):

  • Primary Concern: Hygroscopicity. DMSO readily absorbs moisture from the atmosphere.[8] This is a critical consideration because this compound itself is hygroscopic, and the presence of water can reduce solubility and potentially open pathways for hydrolysis over long-term storage.[5][9][10]

  • Causality: The amine hydrochloride salt is stabilized in its protonated form. Water can act as a base, and over time, repeated exposure in a non-anhydrous environment could affect the compound's integrity.

  • Best Practice: Always use fresh, anhydrous (or low water content) DMSO for stock preparation.[5] Store the stock solution in tightly sealed vials with minimal headspace to reduce air exposure.

Methanol:

  • Primary Concern: Volatility. Methanol is significantly more volatile than DMSO. If containers are not sealed properly, the solvent can evaporate over time.

  • Causality: Solvent evaporation will lead to an unintended increase in the stock solution's concentration, causing significant errors in experimental dosing.

  • Best Practice: Use vials with high-quality, tight-fitting caps (e.g., PTFE-lined screw caps). Ensure the cap is securely fastened after each use.

The table below summarizes the key comparative data.

FeatureDMSOMethanolExpert Recommendation
Solubility Very High (up to 100 mg/mL)[1]High (comparable to Ethanol at 43 mg/mL)[2][5]DMSO is superior for creating highly concentrated master stocks.
Hygroscopicity HighLow to ModerateCritical to use anhydrous DMSO and seal vials tightly.[5]
Volatility LowHighMethanol stocks require exceptionally good seals to prevent concentration changes.
Freezing Point +18.5 °C-97.6 °CDMSO stocks will freeze solid in a standard -20°C freezer, which is normal.
Assay Compatibility Can interfere with some cell-based assays at >0.5% v/vGenerally well-tolerated at low concentrationsAlways run a vehicle control in your experiments.
Q3: What are the definitive recommended storage conditions for my stock solution?

Regardless of the solvent used, proper storage is paramount for ensuring the long-term viability of your this compound stock.

  • Temperature and Duration:

    • -80°C: Recommended for long-term storage, stable for up to 2 years.[1]

    • -20°C: Suitable for mid-term storage, stable for up to 1 year.[1][5]

  • Aliquoting: This is a critical and mandatory step. Prepare small, single-use aliquots from your master stock.[1] This practice prevents the degradation that can be caused by repeated freeze-thaw cycles and minimizes the risk of moisture contamination and solvent evaporation for the entire stock.

  • Container: Use chemically-resistant vials, such as amber glass or polypropylene, with tightly sealing caps.[8][10]

  • Moisture Protection: Always store vials in a dry environment.[1][8] Consider placing aliquot boxes inside a secondary container with a desiccant, especially for long-term storage.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates out of solution after thawing. This is a solubility issue, not necessarily degradation. The compound is less soluble at lower temperatures.1. Warm the vial to room temperature. 2. Vortex vigorously or use a bath sonicator to ensure all solute has redissolved before use.[1] 3. Visually inspect the solution against a light source to confirm it is clear and free of particulates.
My compound won't dissolve completely. 1. The solubility limit has been exceeded. 2. The DMSO used has absorbed water, reducing its solvating power.[5]1. Re-check your calculations. 2. Use gentle warming and sonication to aid dissolution.[1] 3. Prepare a new stock solution using fresh, anhydrous DMSO from a newly opened bottle.
I observe a color change in my stock solution (e.g., yellowing). This is a strong indicator of chemical degradation. The solid compound is described as white to off-white.[1]1. Discard the solution immediately. 2. Prepare a fresh stock solution from the solid compound. 3. Review your storage and handling procedures to prevent recurrence.
My experimental results are inconsistent or show a loss of compound activity. 1. The stock solution has degraded due to improper storage or repeated freeze-thaw cycles. 2. The concentration of the methanol stock may have increased due to solvent evaporation.1. Discard the current working aliquot and use a fresh, previously unthawed aliquot from your -80°C storage.[1] 2. If the problem persists, prepare a new master stock solution.

Experimental Protocols

Protocol: Preparation of a 100 mM this compound Stock in DMSO

This protocol describes a self-validating system for preparing a high-quality stock solution.

Materials:

  • This compound (MW: 215.72 g/mol )[1][2]

  • Anhydrous DMSO, unopened or from a properly stored bottle

  • Calibrated analytical balance

  • Sterile, amber glass or polypropylene vials with PTFE-lined screw caps

  • Calibrated micropipettes

  • Vortex mixer and/or bath sonicator

Workflow Diagram:

cluster_prep Preparation Phase (Laminar Flow Hood) cluster_store Storage Phase start 1. Equilibrate compound and solvent to RT weigh 2. Weigh 21.57 mg of (-)-Methoxyphenamine HCl start->weigh add_solvent 3. Add ~900 µL of anhydrous DMSO weigh->add_solvent dissolve 4. Vortex / Sonicate until fully dissolved add_solvent->dissolve qs 5. QS to 1.0 mL with DMSO dissolve->qs mix 6. Invert gently to mix qs->mix aliquot 7. Aliquot into single-use vials (e.g., 20 µL) mix->aliquot label_vials 8. Label clearly: Name, Conc., Date, Initials aliquot->label_vials store 9. Store at -80°C label_vials->store

Caption: Workflow for preparing a validated stock solution.

Step-by-Step Procedure:

  • Pre-calculation: To make a 100 mM solution, you need 0.1 moles/L. For 1 mL (0.001 L), you need 0.0001 moles.

    • Mass = Moles × MW = 0.0001 mol × 215.72 g/mol = 0.02157 g = 21.57 mg .

  • Preparation: Allow the vial of solid this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent water condensation.

  • Weighing: Using a calibrated analytical balance, carefully weigh 21.57 mg of the compound directly into a sterile vial.

  • Dissolution: a. Add approximately 900 µL of anhydrous DMSO to the vial containing the solid. b. Cap the vial tightly and vortex until the solid is completely dissolved. If needed, place the vial in a room temperature bath sonicator for 5-10 minutes.[1] c. Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Final Volume Adjustment: Carefully add anhydrous DMSO until the final volume reaches exactly 1.0 mL.

  • Homogenization: Cap the vial and gently invert it several times to ensure the final solution is homogeneous. Avoid vigorous shaking that could introduce aerosols.

  • Aliquoting & Storage: Immediately dispense the solution into small, single-use, clearly labeled aliquots. Store these aliquots at -80°C for maximum stability.[1][2]

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (2025, April 10). Diplomata Comercial. Retrieved from [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.). ACS Publications. Retrieved from [Link]

  • Nakahara, Y., et al. (1995). Hair analysis for drugs of abuse. III. Movement and stability of methoxyphenamine (as a model compound of methamphetamine) along hair shaft with hair growth. Journal of Analytical Toxicology. Retrieved from [Link]

  • Methoxyphenamine Hydrochloride Product Information. (n.d.). Selleckchem China. Retrieved from [Link]

  • Methoxyphenamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Method for synthesizing methoxyphenamine hydrochloride. (n.d.). Google Patents.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University College Cork. Retrieved from [Link]

  • Compound methoxyphenamine capsule and preparation method thereof. (n.d.). Google Patents.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Practices for Proper Chemical Storage. (2018, May 15). Cleveland State University. Retrieved from [Link]

  • Methoxyphenamine. (n.d.). PubChem. Retrieved from [Link]

  • Methoxyphenamine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved from [Link]

Sources

Validation & Comparative

Comparison Guide for Doping Control Analysis: Distinguishing (-)-Methoxyphenamine from Illicit Amphetamines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unambiguous Identification

In the landscape of anti-doping analysis, the structural similarity between therapeutic compounds and prohibited substances presents a significant analytical challenge. A prime example is the differentiation of (-)-Methoxyphenamine, a sympathomimetic amine found in some over-the-counter medications, from illicit amphetamine-class stimulants. While both belong to the phenethylamine family, their classification and permissibility under World Anti-Doping Agency (WADA) regulations are starkly different.[1][2] Amphetamine and methamphetamine are potent central nervous system (CNS) stimulants, with their d-isomers being particularly powerful and strictly prohibited in sport.[2][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of distinguishing (-)-Methoxyphenamine from illicit amphetamines. We will delve into the critical aspects of analytical methodology, from sample preparation to advanced detection techniques, grounded in the principles of scientific integrity and authoritative standards.

The Analytical Conundrum: Structural Similarities and Metabolic Overlap

The primary challenge stems from the shared phenethylamine backbone. Methoxyphenamine (o-methoxy-N,α-dimethylphenethylamine) is structurally analogous to methamphetamine.[5] This similarity means that less specific screening methods, such as immunoassays, can yield false-positive results, as they may cross-react with various phenethylamine derivatives.[3][6]

Furthermore, the metabolism of these compounds can introduce additional complexities. Methoxyphenamine undergoes several metabolic transformations in the body, including N-demethylation, O-demethylation, and aromatic hydroxylation.[5][7] The N-demethylation pathway, for instance, produces O-methoxyamphetamine, another structural analogue. While direct metabolic conversion of methoxyphenamine to amphetamine or methamphetamine is not the primary route, understanding its metabolic profile is crucial for interpreting analytical data correctly.[7][8]

Strategic Analytical Workflow: A Multi-Tiered Approach

A robust analytical strategy is essential for definitive identification and to avoid false accusations. This workflow must progress from initial screening to highly specific confirmation, including chiral analysis.

Analytical_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Review & Reporting Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Hydrolysis->Extraction Screening Initial Screen (GC-MS or LC-MS/MS) Extraction->Screening Confirmation Confirmation & Quantitation (High-Resolution MS) Screening->Confirmation Chiral Chiral Separation (d/l Isomers) Confirmation->Chiral Review Data Review vs. WADA Criteria (Retention Time, Ion Ratios, Isomer Ratio) Chiral->Review Report Final Report (Adverse Analytical Finding or Negative) Review->Report

Caption: High-level analytical workflow for doping control analysis of amphetamines.

Sample Preparation: Isolating the Targets

The goal of sample preparation is to extract the analytes from the complex biological matrix (typically urine), remove interferences, and concentrate the sample.

3.1. Enzymatic Hydrolysis Many metabolites of methoxyphenamine and amphetamines are excreted as glucuronide or sulfate conjugates.[7] Treatment of the urine sample with β-glucuronidase/arylsulfatase is a critical first step to cleave these conjugates and release the parent compounds and their free metabolites for analysis.

3.2. Extraction Techniques Liquid-liquid extraction (LLE) is a common and effective method. Because amphetamines are basic compounds, the urine sample is first alkalinized (e.g., with KOH or NaOH) to a pH > 9. This deprotonates the amine groups, making the compounds more soluble in a non-polar organic solvent (e.g., tert-butyl methyl ether, ethyl acetate).

Solid-phase extraction (SPE) offers a more automated and often cleaner alternative. A mixed-mode cation exchange cartridge is typically used, which retains the protonated amines under acidic conditions and allows for the washing away of neutral and acidic interferences. The analytes are then eluted with a basic organic solvent.

Chromatographic Separation & Mass Spectrometric Detection

The cornerstone of differentiation lies in the combination of chromatography (for physical separation) and mass spectrometry (for structural identification).

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and powerful technique for amphetamine analysis. However, it requires a crucial derivatization step.

  • Causality of Derivatization: The primary amine groups in amphetamine and secondary amines in methamphetamine and methoxyphenamine are polar. This polarity leads to poor peak shape (tailing) on standard non-polar GC columns and reduces volatility. Derivatization with reagents like heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) replaces the active hydrogens on the nitrogen atom with a non-polar, fluorinated acyl group.[9][10][11][12] This improves chromatographic performance and creates characteristic high-mass fragments, enhancing specificity for MS detection.[13]

Table 1: Comparative GC-MS Data (as HFBA Derivatives)

CompoundKey Diagnostic Ions (m/z)Typical Fragmentation Insight
Amphetamine 240, 118, 91Base peak at m/z 240 arises from alpha-beta cleavage.[9]
Methamphetamine 254, 118, 91Base peak at m/z 254 is characteristic of the derivatized secondary amine.[9]
(-)-Methoxyphenamine 254, 148, 121While it shares the m/z 254 ion with methamphetamine, the presence of ions at m/z 148 (from the methoxybenzyl moiety) and 121 are critical differentiators.
MDMA 254, 162, 135Shares the m/z 254 ion but is distinguished by the prominent m/z 162 ion from the methylenedioxybenzyl fragment.[10]

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for many doping control laboratories due to its high sensitivity, specificity, and ability to analyze compounds without derivatization.[4]

  • Chromatographic Rationale: Reversed-phase chromatography using a C18 column is standard.[14] An acidic mobile phase (e.g., containing formic acid) is used to ensure the analytes are protonated, which is ideal for both good peak shape and positive mode electrospray ionization (ESI+).[15][16] The separation is based on polarity differences; the additional methoxy group on methoxyphenamine typically results in a different retention time compared to methamphetamine.

  • Detection Rationale (MRM): Multiple Reaction Monitoring (MRM) provides exceptional specificity. A precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. Unambiguous identification requires monitoring at least two product ions and ensuring their relative abundance ratio is consistent with a known standard.

Table 2: Comparative LC-MS/MS Data (Positive ESI Mode)

CompoundPrecursor Ion [M+H]+Key Product Ions (m/z)
Amphetamine 136.1119.1, 91.1
Methamphetamine 150.1119.1, 91.1
(-)-Methoxyphenamine 180.1149.1, 117.1, 91.1
MDMA 194.1163.1, 105.1

4.3. The Decisive Step: Chiral Separation

This is arguably the most critical step in an adverse analytical finding for methamphetamine. The d-(+)-enantiomer is a potent, abused stimulant, while the l-(-)-enantiomer is used in some over-the-counter nasal decongestants and is not prohibited.[1][2][3] A finding of methamphetamine must be followed by chiral analysis to determine the enantiomeric ratio.

  • Methodology: This can be achieved using either GC-MS or LC-MS/MS.

    • GC-MS: Involves derivatization with a chiral reagent, such as S-(-)-N-(trifluoroacetyl)-prolyl chloride (TPC), which creates diastereomers that can be separated on a standard achiral GC column.[2][17]

    • LC-MS/MS: Employs a chiral stationary phase (e.g., a column based on a macrocyclic glycopeptide antibiotic) that can directly separate the enantiomers without derivatization.[4][18]

According to WADA guidelines, a finding of d-methamphetamine at a concentration greater than l-methamphetamine is indicative of illicit use.

Experimental Protocols

Protocol 1: GC-MS Analysis of Amphetamines in Urine

  • Sample Preparation:

    • To 2 mL of urine, add 50 µL of an internal standard solution (e.g., d5-methamphetamine).

    • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia. Vortex and incubate at 55°C for 1 hour.

    • Allow the sample to cool. Add 200 µL of 5M KOH to raise the pH to >10.

    • Add 3 mL of tert-butyl methyl ether. Vortex for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dry extract in 50 µL of ethyl acetate.

    • Add 30 µL of heptafluorobutyric anhydride (HFBA).

    • Cap the tube and heat at 70°C for 20 minutes.

    • Evaporate to dryness and reconstitute in 50 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

    • Injection: 1 µL, splitless mode.

    • Oven Program: Initial 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Mode: Electron Ionization (EI), scan or Selected Ion Monitoring (SIM) of diagnostic ions (see Table 1).

GCMS_Protocol Urine Urine + Internal Standard Hydrolyze Enzymatic Hydrolysis Urine->Hydrolyze Alkalinize Alkalinize (pH > 10) Hydrolyze->Alkalinize Extract LLE with Organic Solvent Alkalinize->Extract Evap1 Evaporate to Dryness Extract->Evap1 Deriv Derivatize with HFBA Evap1->Deriv Evap2 Evaporate to Dryness Deriv->Evap2 Recon Reconstitute in Ethyl Acetate Evap2->Recon Inject Inject into GC-MS Recon->Inject

Caption: Step-by-step workflow for GC-MS sample preparation and derivatization.

Data Interpretation and Reporting

Unambiguous identification must adhere to strict criteria, such as those outlined in WADA's International Standard for Laboratories (ISL).[19]

  • Retention Time: The retention time of the analyte must match that of a certified reference standard within a specified tolerance window.

  • Mass Spectral Data:

    • For GC-MS (full scan), the mass spectrum of the analyte must match that of the reference standard.

    • For SIM or LC-MS/MS (MRM), the relative ratios of the monitored ions must match those of the reference standard within a defined tolerance.

  • Chiral Analysis: For a methamphetamine finding, the enantiomeric ratio is key. The presence of d-methamphetamine at a concentration greater than l-methamphetamine must be demonstrated.[2]

A finding that meets all these criteria for a prohibited amphetamine would be reported as an Adverse Analytical Finding (AAF). If only methoxyphenamine is identified, or if methamphetamine is found to be exclusively the l-enantiomer, the result would be reported as negative.

Conclusion

Distinguishing (-)-Methoxyphenamine from illicit amphetamines is a solvable, albeit complex, analytical task. It requires a methodical approach that leverages the subtle but significant differences in their chemical properties and metabolic fates. Reliance on a single data point is insufficient; a self-validating system incorporating optimized sample preparation, high-resolution chromatographic separation (including chiral analysis), and specific mass spectrometric detection is mandatory. By adhering to these rigorous protocols and interpretation criteria, doping control laboratories can provide accurate and defensible results, ensuring fairness in sport and upholding the principles of scientific integrity.

References

  • Urinary profiles of methoxyphenamine and its metabolite after inhalation of methoxyphenamine smoke in humans: aiming to distinguish between active and passive exposure. Forensic Toxicology. Available at: [Link]

  • Metabolism of methoxyphenamine in man and in monkey. PubMed. Available at: [Link]

  • Influence of urinary pH on the disposition of methoxyphenamine and three metabolites in humans. PubMed. Available at: [Link]

  • Identification of new secondary metabolites of methoxyphenamine in man. PubMed. Available at: [Link]

  • WADA publishes revised Guideline for TUE Enquiries by Accredited Laboratories. World Anti-Doping Agency. Available at: [Link]

  • c -BenzyI-N-Methylphenethylamine (BNMPA), an Impurity of Illicit Methamphetamine Synthesis. Journal of Analytical Toxicology. Available at: [Link]

  • Analytical Advances in Drug Detection: Human Sports Drug Testing. Royal Society of Chemistry. Available at: [Link]

  • Amphetamines, new psychoactive drugs and the monoamine transporter cycle. British Journal of Pharmacology. Available at: [Link]

  • Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). The Journal of the Association of Official Analytical Chemists. Available at: [Link]

  • Metabolism and Toxicokinetic Data of Designer Drugs, Amphetamine, Methamphetamine, and Their N-Alkyl Derivatives. Semantic Scholar. Available at: [Link]

  • Amphetamine Synthesis. fvs.com.py. Available at: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Egyptian Journal of Forensic Sciences. Available at: [Link]

  • Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. Available at: [Link]

  • Chiral analysis of selected enantiomeric drugs relevant in doping controls. ResearchGate. Available at: [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed. Available at: [Link]

  • WADA Technical Document – TD2021DL DECISION LIMITS FOR THE CONFIRMATORY QUANTIFICATION OF EXOGENOUS THRESHOLD SUBSTANCES. World Anti-Doping Agency. Available at: [Link]

  • Distinguishing sympathomimetic amines from amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • SUBSTANCES OF ABUSE UNDER THE 2021 WORLD ANTI-DOPING CODE. World Anti-Doping Agency. Available at: [Link]

  • Enantiomeric profiling of amphetamine and methamphetamine in sportspersons: a comparison of two chiral derivatization methods. ResearchGate. Available at: [Link]

  • LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Urine. Journal of Analytical Toxicology. Available at: [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Separation of Mephentermine from Other Structural Analogues of Phenethylamine and Amphetamine in Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry. SSRN. Available at: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE. Available at: [Link]

  • Improved GC Analysis of Derivatized Amphetamines. Restek. Available at: [Link]

  • Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. ResearchGate. Available at: [Link]

  • AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB. Available at: [Link]

  • Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs. Restek. Available at: [Link]

  • Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography. ClinMed International Library. Available at: [Link]

  • Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. Bioanalysis Zone. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.